2-[Benzyl(methyl)amino]acetaldehyde
Description
Fundamental Role of α-Aminoaldehydes as Versatile Building Blocks
α-Aminoaldehydes are a class of compounds where the amino group is positioned on the carbon atom adjacent to the aldehyde carbonyl group. This arrangement is a key feature in many biologically significant molecules and provides a powerful synthetic handle for chemists. The α-amino carbonyl motif is a core component of numerous medicinal agents and natural products.
These compounds are celebrated as versatile building blocks primarily because their two functional groups can participate in a variety of reactions, either sequentially or concurrently. chemicalbook.comchemsrc.com They are crucial precursors for creating enantiomerically enriched amino alcohols, heterocycles, and peptidomimetics. The reactivity of the aldehyde allows for nucleophilic additions, condensations, and oxidations, while the amino group can be acylated, alkylated, or act as a nucleophile itself. This inherent reactivity makes them ideal substrates for multicomponent reactions, where three or more reactants combine in a single step to form a complex product, enhancing synthetic efficiency.
However, the simplest members of this class, such as aminoacetaldehyde itself, are often unstable and prone to self-condensation, which can limit their practical application in the laboratory. chemsrc.com To overcome this, chemists often use protected forms or derivatives that offer greater stability while retaining the desired reactivity. chemsrc.com
The Significance of N-Substituted Aminoacetaldehydes in Chemical Transformations
The stability and utility of α-aminoaldehydes can be significantly enhanced through substitution on the nitrogen atom. N-substituted aminoacetaldehydes, particularly those with tertiary amino groups like 2-[Benzyl(methyl)amino]acetaldehyde, exhibit greater stability compared to their primary and secondary amine counterparts. chemsrc.com The presence of substituents such as benzyl (B1604629) and methyl groups prevents the self-condensation reactions that plague simpler aminoaldehydes. chemsrc.com
This compound is a representative example of this stabilized class of synthons. Its structure features a tertiary amine, which imparts stability, and an aldehyde function, which remains available for synthetic transformations. The benzyl group, in particular, can influence the molecule's reactivity and can also serve as a protecting group that can be removed under specific conditions if desired.
While detailed research findings on the specific reactions of this compound are not extensively documented in dedicated studies, its synthetic utility can be inferred from its structural features and the known reactivity of similar compounds. It is a logical precursor for the synthesis of complex nitrogen-containing heterocycles and other fine chemicals. A common and practical synthetic route to this aldehyde would be the controlled oxidation of its corresponding, commercially available alcohol, 2-[Benzyl(methyl)amino]ethanol.
The predicted physicochemical properties of this compound highlight its characteristics as a tangible chemical entity for synthetic planning.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 166947-11-1 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Boiling Point | 221.8 ± 23.0 °C |
| Density | 1.021 ± 0.06 g/cm³ |
| pKa | 6.66 ± 0.50 |
| Data sourced from predicted values. researchgate.net |
The N-benzyl-N-methylamino moiety makes this aldehyde a valuable intermediate. For instance, it could be employed in reactions such as the aza-Michael addition or as a component in multicomponent reactions to build molecular complexity rapidly. The aldehyde function can readily react with nucleophiles, while the tertiary amine can direct reactions or be incorporated into a final heterocyclic ring system.
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(methyl)amino]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODYXSKLZFZLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609231 | |
| Record name | [Benzyl(methyl)amino]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166947-11-1 | |
| Record name | 2-[Methyl(phenylmethyl)amino]acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166947-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [Benzyl(methyl)amino]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Transformative Potential of 2 Benzyl Methyl Amino Acetaldehyde
Carbonyl Reactivity in Condensation and Addition Pathways
The aldehyde functional group in 2-[Benzyl(methyl)amino]acetaldehyde is a key center of reactivity, participating readily in condensation and addition reactions.
Aldol-Type Condensations with Varied Electrophiles
The presence of alpha-hydrogens in this compound makes it a suitable candidate for aldol-type condensation reactions. In the presence of a base, it can form an enolate which then acts as a nucleophile, attacking electrophilic species. masterorganicchemistry.com While the self-aldol condensation of aldehydes is a classic transformation, the reaction can also be performed with other electrophiles. masterorganicchemistry.com
For instance, in a "crossed" aldol (B89426) reaction, an enolizable aldehyde like this compound can react with a non-enolizable aldehyde. masterorganicchemistry.com This approach helps to minimize the number of possible products. It is important to note that certain aldehydes with alpha-hydrogens, such as 2-methylpropanal, may not undergo aldol condensation due to steric hindrance, instead favoring other reaction pathways like disproportionation. quora.com
The reactivity of aldehydes in condensation reactions is also influenced by electronic effects. For example, electron-rich benzyl (B1604629) alcohols have been shown to be more reactive than their electron-deficient counterparts in certain condensation reactions. nih.gov
Imine and Enamine Formation for Directed Synthesis
The carbonyl group of this compound can react with primary and secondary amines to form imines and enamines, respectively. masterorganicchemistry.comlibretexts.org These reactions are typically acid-catalyzed and are often reversible. masterorganicchemistry.comlibretexts.org
Imine formation involves the reaction with a primary amine, resulting in a compound with a carbon-nitrogen double bond (C=N). masterorganicchemistry.comwikipedia.org This transformation proceeds through a carbinolamine intermediate. libretexts.org Imines are valuable intermediates in organic synthesis and can be reduced to form secondary amines. wikipedia.org
Enamine formation occurs when the aldehyde reacts with a secondary amine. masterorganicchemistry.comlibretexts.org The mechanism is similar to imine formation up to the formation of an iminium salt. youtube.comyoutube.com Since there is no proton on the nitrogen to be removed, a proton is instead lost from an adjacent carbon, leading to the formation of an enamine. libretexts.org Enamines are nucleophilic at the alpha-carbon and can participate in reactions such as alkylation and acylation, making them useful synthons in organic chemistry. libretexts.org
Table 1: Reactivity of the Carbonyl Group
| Reaction Type | Reactant | Product | Key Features |
|---|---|---|---|
| Aldol Condensation | Electrophile (e.g., another aldehyde) | β-hydroxy aldehyde | Forms a new C-C bond. masterorganicchemistry.com |
| Imine Formation | Primary Amine | Imine | Forms a C=N double bond; acid-catalyzed. masterorganicchemistry.comwikipedia.org |
| Enamine Formation | Secondary Amine | Enamine | Forms a C=C-N system; useful nucleophile. masterorganicchemistry.comlibretexts.org |
Aminic Nitrogen Functionality in Nucleophilic Reactions
The tertiary amine nitrogen in this compound provides another site for chemical modification, primarily through nucleophilic reactions.
N-Acylation and N-Alkylation for Diversification
The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile.
N-Acylation involves the reaction of the amine with an acylating agent, such as an acid halide, to form an amide. While the specific N-acylation of this compound is not extensively detailed in the provided results, the acylation of similar amino compounds is a fundamental reaction in organic synthesis. For example, the acylation of enamines can lead to the formation of β-dicarbonyl compounds. libretexts.org
N-Alkylation introduces an additional alkyl group onto the nitrogen atom. This can be achieved using alkyl halides. nih.gov A notable method for N-alkylation is the use of alcohols as alkylating agents, which is considered an environmentally benign approach. researchgate.net This direct N-alkylation of unprotected amino acids with alcohols has been reported as a highly selective method. nih.gov N-methylation, a specific form of N-alkylation, is a valuable tool in drug design as it can increase a molecule's lipophilicity and bioavailability. monash.edu
Cyclization Reactions to Form Nitrogen-Containing Heterocycles
The dual functionality of this compound makes it a precursor for the synthesis of nitrogen-containing heterocycles. These cyclic structures are prevalent in natural products and pharmaceuticals. rsc.orgnih.gov
Various synthetic strategies can be employed for cyclization. For instance, intramolecular reactions can lead to the formation of rings. Dehydrative cyclization reactions are a common method for forming nitrogen-containing heterocycles under mild conditions. Another powerful technique is ring-closing metathesis, which has been used to synthesize benzazepine scaffolds and lactams. organic-chemistry.org The use of benzyne (B1209423) intermediates in cycloaddition reactions also provides an efficient route to a diverse range of nitrogen-containing heterocyclic compounds. rsc.org
Table 2: Reactivity of the Aminic Nitrogen
| Reaction Type | Reactant | Product | Key Features |
|---|---|---|---|
| N-Acylation | Acylating Agent | Amide | Introduces an acyl group to the nitrogen. |
| N-Alkylation | Alkylating Agent (e.g., alcohol, alkyl halide) | Quaternary Ammonium Salt | Introduces an alkyl group to the nitrogen. nih.govresearchgate.net |
| Cyclization | Intramolecular reaction or reaction with a difunctional molecule | Nitrogen-containing heterocycle | Forms a cyclic structure containing the nitrogen atom. rsc.orgorganic-chemistry.org |
Stereochemical Control in Reactions of this compound
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. The reactions of this compound can be influenced by stereochemical factors, and methods can be employed to direct the formation of specific stereoisomers.
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product. In the context of reactions involving aldehydes and amines, several strategies have been developed. For example, chiral organocatalysts, such as chiral phosphoric acids, have been used to achieve asymmetric epoxidation and Pictet-Spengler reactions with high enantioselectivity. mdpi.com
The use of chiral auxiliaries is another common approach. Chiral Ni(II) complexes of Schiff bases derived from amino acids have proven effective for the asymmetric synthesis of tailor-made amino acids. nih.gov Furthermore, the stereochemistry of reactions involving carbanions alpha to sulfoxides can be controlled with high selectivity by using additives like triethylaluminium. rsc.org
In the synthesis of complex molecules like benzomorphans, the diastereoselective Aza-Prins reaction of a chiral aldehyde has been a key step in establishing the desired stereochemistry. csic.es These examples highlight the potential for controlling the stereochemical outcome of reactions involving structures similar to this compound.
Diastereoselective and Enantioselective Transformations
There is no available research data specifically documenting the diastereoselective or enantioselective transformations of this compound. Studies on analogous α-amino aldehydes suggest that such transformations are feasible, but experimental results and specific conditions for this compound are not reported.
Applications of 2 Benzyl Methyl Amino Acetaldehyde As a Key Synthetic Intermediate
Construction of Architecturally Complex Organic Molecules
The ability to introduce both a nitrogen-containing fragment and a two-carbon chain makes 2-[Benzyl(methyl)amino]acetaldehyde a valuable tool for synthetic chemists aiming to build intricate molecular frameworks.
Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals. Various synthetic methodologies exist for the construction of the pyridine (B92270) ring, and aldehydes are common starting materials in many of these routes. While direct literature citing the use of this compound in pyridine synthesis is not prevalent, its structure lends itself to established synthetic pathways. For instance, in multicomponent reactions like the Hantzsch pyridine synthesis or similar modern variations, an aldehyde is condensed with a β-ketoester and a nitrogen source. In such a scenario, this compound could serve as the aldehyde component, leading to the incorporation of a benzyl(methyl)aminoethyl substituent on the resulting pyridine ring. The benzyl (B1604629) group can later be removed through hydrogenolysis if a primary or secondary amine is desired at that position.
| Reactant/Intermediate | Role in Pyridine Synthesis |
| This compound | Aldehyde component |
| β-Ketoester (e.g., Ethyl acetoacetate) | 1,3-Dicarbonyl component |
| Ammonia or Ammonium salt | Nitrogen source for the pyridine ring |
This table illustrates a potential application of this compound in a generalized pyridine synthesis.
N-Protected aminoacetaldehydes are highly valuable and frequently used building blocks in organic synthesis due to their propensity to be unstable and polymerize if the nitrogen is not protected. The benzyl and methyl groups in this compound provide robust protection, allowing for a wide range of chemical transformations to be performed on the aldehyde without interference from the amine. This compound is an exemplar of an N-protected aminoacetaldehyde analog, where the protecting groups can be selectively removed under specific conditions. This stability makes it a reliable precursor for more advanced synthetic intermediates where a free amino group is required at a later stage of a multi-step synthesis.
Contribution to Medicinal Chemistry Building Blocks
The synthesis of new drug candidates often relies on the availability of unique and versatile chemical building blocks. This compound represents a scaffold that can be elaborated into a variety of structures with potential biological activity.
In the development of new pharmaceuticals, the introduction of amino groups is a common strategy to enhance the solubility, bioavailability, and target-binding affinity of a molecule. N-Protected aminoacetaldehydes, such as this compound, are instrumental in this regard. They allow for the controlled introduction of an aminoethyl fragment onto a drug-like scaffold. The benzyl group is a particularly useful protecting group in medicinal chemistry as it can be readily cleaved by catalytic hydrogenation, a mild method that is often compatible with other functional groups present in complex molecules.
Mutanobactins are a class of lipopeptides produced by Streptococcus mutans that have garnered interest for their antimicrobial properties. ias.ac.in The total synthesis of these complex natural products requires carefully chosen building blocks. While the reported total synthesis of mutanobactins A and B utilizes an Fmoc-protected aminoacetaldehyde dimethyl acetal (B89532), the underlying principle of using an N-protected aminoacetaldehyde is central to the strategy. nih.gov this compound represents an alternative N-protected building block that could potentially be employed in the synthesis of mutanobactin analogs or other peptide-based antimicrobial agents. The core structure of mutanobactins involves a complex peptide macrocycle, and the introduction of amino acid and aminoaldehyde residues is a key step in their assembly. ias.ac.inresearchgate.net
| Compound | Relevance to Antimicrobial Synthesis |
| Mutanobactin A | A complex lipopeptide natural product with antimicrobial activity. ias.ac.in |
| Fmoc-aminoacetaldehyde dimethyl acetal | An N-protected aminoacetaldehyde used in the synthesis of mutanobactins. nih.gov |
| This compound | A potential alternative N-protected building block for the synthesis of mutanobactin analogs. |
This table highlights the relationship between this compound and the synthesis of complex antimicrobial agents.
Strategic Utility in Natural Product Synthesis
The synthesis of natural products is a driving force for the development of new synthetic methods and strategies. The structural features of this compound make it a potentially useful C2-N synthon in the assembly of various natural product skeletons. Its ability to act as an electrophile at the aldehyde carbon, coupled with the latent nucleophilicity of the amine after deprotection, allows for its incorporation into heterocyclic and acyclic targets. The benzyl protecting group offers the advantage of being removable under neutral conditions, which is often a requirement in the late stages of a complex natural product synthesis where sensitive functional groups may be present.
Access to Complex Alkaloid Cores and Analogues
The construction of the core structures of alkaloids, a class of naturally occurring compounds with a wide range of biological activities, often relies on key bond-forming reactions that can efficiently assemble cyclic systems. The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinoline and β-carboline alkaloids, is one such transformation where this compound can serve as a crucial component. nih.govnih.govbeilstein-journals.org
The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. nih.gov In this context, this compound provides the necessary electrophilic aldehyde partner. The resulting product incorporates the N-benzyl-N-methylaminoethyl moiety, which can be a key structural feature of the target alkaloid or a precursor that can be further modified.
For instance, in the synthesis of yohimbine (B192690) analogues, a class of indole (B1671886) alkaloids, strategic modifications of the core structure are often pursued to explore structure-activity relationships. acs.org While direct examples utilizing this compound in the synthesis of yohimbine itself are not prominently documented in publicly available research, its structural motif is relevant to the construction of the isoquinoline (B145761) portion of related alkaloids. The general strategy often involves the coupling of a tryptamine (B22526) derivative with a suitable aldehyde, followed by cyclization to form the pentacyclic core.
| Reactant 1 | Reactant 2 | Key Reaction | Resulting Core Structure |
| Tryptamine Derivative | This compound | Pictet-Spengler Reaction | Tetrahydro-β-carboline with N-benzyl-N-methyl substitution |
| Phenylethylamine Derivative | This compound | Pictet-Spengler Reaction | Tetrahydroisoquinoline with N-benzyl-N-methyl substitution |
Pathways to Advanced Polycyclic Systems
Beyond traditional alkaloid synthesis, this compound is a valuable precursor for the construction of more diverse and advanced polycyclic systems through cascade reactions. Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. nih.gov
The intramolecular Mannich reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. nextpeptide.comresearchgate.net In a hypothetical scenario, a substrate derived from this compound could be designed to undergo an intramolecular Mannich reaction. This would involve the formation of an iminium ion from the aldehyde, which would then be attacked by a tethered nucleophile within the same molecule to form a new ring. The benzyl and methyl groups on the nitrogen atom would play a crucial role in directing the stereochemical outcome of such a cyclization.
Furthermore, the aldehyde functionality of this compound can be utilized in multicomponent reactions to build complex scaffolds. For example, in a one-pot reaction involving an aldehyde, malononitrile, and an N-substituted cyanoacetamide, various substituted pyridone derivatives can be synthesized. The use of this compound in such a reaction could lead to novel polycyclic systems incorporating a pyridine ring fused with other heterocyclic structures.
Computational and Theoretical Insights into 2 Benzyl Methyl Amino Acetaldehyde Chemistry
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical methods are fundamental to describing the intrinsic properties of a molecule. For 2-[Benzyl(methyl)amino]acetaldehyde, these analyses would provide a foundational understanding of its stability, electron distribution, and bonding characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and electronic properties of molecules. nih.govnajah.eduresearchgate.net An initial step in the computational study of this compound would be to perform a geometry optimization using a suitable DFT functional and basis set. This would yield the most stable conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
Following optimization, a variety of electronic properties could be calculated. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov
A hypothetical data table for the optimized geometry of this compound, derived from a DFT calculation, would look like this:
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only, as specific published data is unavailable.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(aldehyde)-H | Value in Å |
| Bond Length | C(aldehyde)-C(alpha) | Value in Å |
| Bond Length | C(alpha)-N | Value in Å |
| Bond Angle | O=C-H | Value in degrees |
| Dihedral Angle | C(benzyl)-C(benzyl)-C(methylene)-N | Value in degrees |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Table 2: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions This table is for illustrative purposes only, as specific published data is unavailable.
| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |
|---|---|---|
| LP(1) N | σ(C-H) | Calculated Value |
| π(C-C)benzyl (B1604629) | π(C-C)benzyl | Calculated Value |
Mechanistic Probing of Reaction Pathways
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Elucidation of Transition States and Energy Barriers
For any reaction involving this compound, such as its potential use in Pictet-Spengler nih.govresearchgate.net or Mannich reactions, numberanalytics.comorganic-chemistry.org computational methods could be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the energy of the reactants, transition states, intermediates, and products, a complete energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor in determining the reaction rate. acs.org
Computational Modeling of Stereoselectivity in Transformations
Many chemical transformations can produce multiple stereoisomers. Computational modeling can be a powerful tool to predict and explain the stereochemical outcome of a reaction. acs.org If this compound were used in a stereoselective reaction, computational studies could model the different diastereomeric transition states leading to the various possible products. By comparing the relative energies of these transition states, one could predict which stereoisomer would be formed preferentially. This type of analysis is crucial in the synthesis of chiral molecules, such as many pharmaceuticals. acs.orgacs.org
Structure-Reactivity Relationship Predictions
A central goal of computational chemistry is to establish relationships between a molecule's structure and its chemical reactivity. For this compound, this would involve using the calculated electronic properties to predict how it will behave in different chemical environments. For example, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron-rich and electron-poor regions of the molecule. nih.gov The aldehyde group, being electrophilic, would be a likely site for nucleophilic attack, while the nitrogen atom's lone pair represents a nucleophilic center. oxfordsciencetrove.com By correlating these computational descriptors with experimental observations for analogous compounds, predictive models of reactivity can be built. Such studies are fundamental to the rational design of new synthetic methodologies.
Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding and predicting the outcomes of chemical reactions. This theory posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these frontier orbitals dictate the feasibility and nature of a chemical reaction.
In the context of this compound, the HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, signifying its potential to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | Value not available |
| LUMO | Value not available |
| HOMO-LUMO Gap | Value not available |
| (Note: This table is for illustrative purposes. Specific values require dedicated computational studies.) |
The distribution of the HOMO and LUMO across the molecular structure of this compound would reveal the specific atoms that are the primary sites for nucleophilic and electrophilic attack, respectively. It is anticipated that the HOMO would be localized on the nitrogen atom and potentially the phenyl ring, due to the presence of lone pair electrons and the π-system. The LUMO is likely to be centered on the acetaldehyde (B116499) moiety, particularly the carbonyl carbon, which is inherently electrophilic.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other charged or polar species.
In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are prone to electrophilic attack. Conversely, areas with positive electrostatic potential, usually colored blue, signify a deficiency of electrons and are susceptible to nucleophilic attack. Green regions represent neutral electrostatic potential.
For this compound, an MEP map would be expected to show a region of high negative potential (red/yellow) around the oxygen atom of the carbonyl group, due to the high electronegativity of oxygen and the presence of lone pairs. This would be the primary site for attack by electrophiles. The nitrogen atom would also exhibit a region of negative potential, making it another potential nucleophilic center.
Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the aldehydic hydrogen and those on the methyl and benzyl groups attached to the nitrogen. The carbonyl carbon, being bonded to a highly electronegative oxygen atom, would also exhibit a degree of positive potential, marking it as a key electrophilic site for nucleophilic attack.
Table 2: Predicted Electrophilic and Nucleophilic Sites in this compound based on MEP
| Site | Predicted Character | MEP Color Code (Hypothetical) |
| Carbonyl Oxygen | Nucleophilic | Red |
| Nitrogen Atom | Nucleophilic | Yellow/Orange |
| Carbonyl Carbon | Electrophilic | Blue/Green |
| Aldehydic Hydrogen | Electrophilic | Blue |
| (Note: This table is based on general chemical principles. Precise MEP mapping requires specific computational analysis.) |
The insights gained from both FMO theory and MEP mapping provide a complementary and comprehensive picture of the chemical reactivity of this compound. While FMO theory offers a quantum mechanical perspective based on orbital interactions, MEP mapping provides a more classical electrostatic view of the molecule's reactive surface. Together, these theoretical tools are indispensable for designing new synthetic routes and understanding the interaction of this compound in various chemical and biological systems.
Emerging Research Directions and Future Perspectives for 2 Benzyl Methyl Amino Acetaldehyde
Development of Novel Catalytic Transformations
The aldehyde functionality in 2-[Benzyl(methyl)amino]acetaldehyde is a prime target for a wide array of catalytic transformations. The development of novel catalytic reactions using this compound as a substrate could lead to the synthesis of a variety of valuable, more complex molecules.
One area of significant potential lies in asymmetric catalysis . The proximity of the chiral-at-nitrogen center (once it participates in a reaction) to the aldehyde could influence the stereochemical outcome of reactions. Research could focus on:
Organocatalytic Aldol (B89426) and Mannich Reactions: Employing chiral organocatalysts, such as proline and its derivatives, to promote the reaction of this compound with various nucleophiles. This could provide enantiomerically enriched β-hydroxy or β-amino aldehydes, which are important chiral building blocks.
Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating the use of the aldehyde as a coupling partner in reactions like the Mizoroki-Heck or Suzuki-Miyaura reactions, potentially after conversion to a more suitable derivative.
Reductive Amination: While a classical transformation, modern catalytic approaches using green reducing agents and efficient catalysts could be developed to synthesize a range of N-benzyl-N-methyl-substituted diamines from this aldehyde.
The inherent reactivity of the α-amino aldehyde structure suggests its utility in multicomponent reactions, where its dual functionality can be exploited to build molecular complexity in a single step.
Integration into Flow Chemistry and Sustainable Synthesis
The principles of green and sustainable chemistry are increasingly driving innovation in chemical synthesis. Integrating this compound into continuous flow processes could offer significant advantages over traditional batch synthesis.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for reactive intermediates. Future research could explore:
In-situ Generation and Use: Developing a flow process where this compound is generated and immediately consumed in a subsequent reaction step. This would mitigate any potential instability issues and avoid the need for isolation and purification of the aldehyde.
Immobilized Catalysts: The use of packed-bed reactors with immobilized catalysts for transformations of this compound would facilitate catalyst recycling and product purification, enhancing the sustainability of the process.
A comparative study of batch versus flow synthesis for a key transformation of this compound would be a valuable initial investigation to highlight the potential benefits.
| Parameter | Batch Synthesis | Flow Synthesis (Projected) |
| Reaction Time | Hours to days | Minutes to hours |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Safety | Handling of potentially unstable intermediates | In-situ generation and consumption, smaller reaction volumes |
| Scalability | Often challenging | Readily scalable by running for longer times |
| Process Control | Limited | Precise control over all parameters |
Advanced Spectroscopic Characterization and Structural Elucidation
A fundamental yet crucial area of research would be the comprehensive spectroscopic characterization of this compound. While basic data may exist in supplier databases, a detailed analysis using modern spectroscopic techniques is lacking.
A thorough investigation should include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be essential to unambiguously assign all proton and carbon signals. These studies could also provide insights into the conformational preferences of the molecule in solution.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. Fragmentation studies using techniques like tandem mass spectrometry (MS/MS) could elucidate the characteristic fragmentation patterns, which would be valuable for its future identification in complex reaction mixtures.
Infrared (IR) and Raman Spectroscopy: These techniques would provide information about the vibrational modes of the molecule, clearly identifying the characteristic aldehyde C=O stretch and other key functional groups.
X-ray Crystallography: If a stable crystalline derivative can be formed, single-crystal X-ray diffraction would provide definitive information about its solid-state structure and stereochemistry.
| Spectroscopic Technique | Information to be Gained |
| ¹H NMR | Chemical shift and coupling constants of all protons. |
| ¹³C NMR | Chemical shift of all carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, aiding in unambiguous signal assignment. |
| High-Resolution Mass Spectrometry | Exact mass and elemental composition. |
| Infrared/Raman Spectroscopy | Identification of functional groups and vibrational modes. |
Computational-Guided Design of Functionalized Derivatives
Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. For this compound, computational studies could be employed to:
Conformational Analysis: Determine the most stable conformations of the molecule and the energy barriers between them. This information is critical for understanding its reactivity and interactions with catalysts.
Reaction Mechanism Elucidation: Model the transition states and reaction pathways for potential catalytic transformations. This can help in optimizing reaction conditions and predicting the stereochemical outcomes of asymmetric reactions.
Design of Functionalized Derivatives: In silico screening of derivatives of this compound with modified substituents on the benzyl (B1604629) ring or the methyl group could identify candidates with enhanced reactivity, selectivity, or desirable physical properties for specific applications. For example, the introduction of electron-donating or -withdrawing groups could modulate the reactivity of the aldehyde.
By combining computational predictions with experimental validation, a more rational and efficient approach to exploring the chemistry of this compound and its derivatives can be achieved. The insights gained would pave the way for the design of new molecules with tailored functions, starting from the simple yet promising scaffold of this compound.
Q & A
Basic Question
- Methodological Answer :
Handling requires strict adherence to safety protocols:- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- First Aid : For inhalation, move to fresh air; for skin/eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage : Store in airtight containers away from heat/ignition sources. Ensure proper ventilation in storage areas .
What synthetic routes are commonly employed for the preparation of this compound?
Basic Question
- Methodological Answer :
- Reductive Amination : React benzyl(methyl)amine with acetaldehyde derivatives (e.g., acetaldehyde diethyl acetal) under catalytic hydrogenation (e.g., Pd/C or NaBH₃CN) .
- Schiff Base Intermediate : Condense benzyl(methyl)amine with acetaldehyde to form an imine intermediate, followed by stabilization via pH control (e.g., buffered aqueous conditions) .
How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in derivatives of this compound?
Advanced Question
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structures. ORTEP-III can visualize thermal ellipsoids and molecular geometry .
- Spectroscopy : Combine ¹H/¹³C NMR to assign proton/carbon environments. IR spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
What computational approaches predict the reactivity and electronic properties of this compound in catalytic systems?
Advanced Question
- Methodological Answer :
How does the benzyl(methyl)amino group influence the compound’s role in SHMT-catalyzed reactions?
Advanced Question
- Methodological Answer :
- Enzymatic Condensation : The aldehyde group reacts with glycine via SHMT to form β-hydroxy-α-amino acids. The benzyl(methyl)amino moiety may sterically hinder or direct regioselectivity in product formation .
- Kinetic Studies : Compare reaction rates with simpler aldehydes (e.g., acetaldehyde) using stopped-flow spectroscopy to quantify steric/electronic effects .
What analytical techniques assess the purity and stability of this compound under varying storage conditions?
Basic Question
- Methodological Answer :
- HPLC : Monitor purity (>95%) using C18 columns with UV detection (λ = 254 nm). Validate with spiked standards .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and track aldehyde oxidation via GC-MS or FTIR .
How can researchers address discrepancies in reported reaction yields during multi-step syntheses involving this compound?
Advanced Question
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary catalysts (e.g., Pd vs. Pt), solvents (polar aprotic vs. ethers), and temperatures to identify optimal conditions .
- In Situ Monitoring : Use Raman spectroscopy or LC-MS to detect intermediates and adjust reaction parameters in real time .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
